Cas no 1214362-26-1 ((3',3-Difluorobiphenyl-4-yl)methanol)

(3',3-Difluorobiphenyl-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (3',3-Difluorobiphenyl-4-yl)methanol
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- Inchi: 1S/C13H10F2O/c14-12-3-1-2-9(6-12)10-4-5-11(8-16)13(15)7-10/h1-7,16H,8H2
- InChI Key: VVGBMBJEBNKEKB-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1CO)C1C=CC=C(C=1)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 222
- Topological Polar Surface Area: 20.2
- XLogP3: 2.9
(3',3-Difluorobiphenyl-4-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011001810-250mg |
(3',3-Difluorobiphenyl-4-yl)methanol |
1214362-26-1 | 97% | 250mg |
$470.40 | 2023-09-04 | |
Alichem | A011001810-1g |
(3',3-Difluorobiphenyl-4-yl)methanol |
1214362-26-1 | 97% | 1g |
$1549.60 | 2023-09-04 | |
Alichem | A011001810-500mg |
(3',3-Difluorobiphenyl-4-yl)methanol |
1214362-26-1 | 97% | 500mg |
$823.15 | 2023-09-04 |
(3',3-Difluorobiphenyl-4-yl)methanol Related Literature
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Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
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Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
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William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
Additional information on (3',3-Difluorobiphenyl-4-yl)methanol
Introduction to (3',3-Difluorobiphenyl-4-yl)methanol (CAS No. 1214362-26-1)
(3',3-Difluorobiphenyl-4-yl)methanol, with the CAS number 1214362-26-1, is a fluorinated biphenyl derivative that has garnered significant attention in the field of pharmaceutical and materials science due to its unique chemical structure and potential applications. This compound belongs to a class of molecules that exhibit a combination of lipophilicity and electronic properties, making it a valuable candidate for various research and industrial purposes.
The molecular structure of (3',3-Difluorobiphenyl-4-yl)methanol consists of two benzene rings connected by a methylene bridge, with fluorine atoms substituting at the 3' and 3 positions of one of the rings. This specific arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited in the design of novel compounds with tailored functionalities. The presence of fluorine atoms is particularly noteworthy, as fluorine is known to influence metabolic stability, lipophilicity, and binding affinity in drug molecules.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced biological activity and improved pharmacokinetic profiles. (3',3-Difluorobiphenyl-4-yl)methanol is no exception and has been studied for its potential role in the development of new therapeutic agents. Its unique structure makes it a promising scaffold for further derivatization, allowing researchers to explore a wide range of biological activities.
One of the most compelling aspects of (3',3-Difluorobiphenyl-4-yl)methanol is its potential application in the field of organic electronics. Fluorinated biphenyl derivatives are known for their excellent charge transport properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The electron-withdrawing nature of the fluorine atoms can enhance the thermal stability and charge mobility of the material, leading to more efficient and durable electronic components.
Recent studies have also explored the use of (3',3-Difluorobiphenyl-4-yl)methanol as an intermediate in the synthesis of more complex molecules. Its versatile structure allows for further functionalization at multiple sites, enabling the creation of novel compounds with specific biological or material properties. For instance, researchers have investigated its potential as a precursor for kinase inhibitors, given the importance of kinase enzymes in various disease pathways.
The synthesis of (3',3-Difluorobiphenyl-4-yl)methanol presents both challenges and opportunities for chemists. The introduction of fluorine atoms requires careful control to ensure high yields and purity, as fluorination reactions can often be sensitive to reaction conditions. However, advances in synthetic methodologies have made it increasingly feasible to produce such compounds on a larger scale. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the biphenyl core structure.
In addition to its pharmaceutical applications, (3',3-Difluorobiphenyl-4-yl)methanol has shown promise in materials science research. Its ability to act as a building block for more complex polymers and copolymers has led to investigations into its use as a monomer or additive. These materials could potentially exhibit enhanced mechanical strength, thermal stability, or optical properties, making them suitable for advanced applications such as coatings or specialty plastics.
The electronic properties of (3',3-Difluorobiphenyl-4-yl)methanol have also been studied in detail. The presence of fluorine atoms modifies the energy levels within the molecule, affecting its ability to absorb and emit light. This characteristic has been explored in the development of new dyes and pigments that could find use in imaging technologies or optoelectronic devices.
In conclusion, (3',3-Difluorobiphenyl-4-yl)methanol (CAS No. 1214362-26-1) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structure and properties make it an attractive candidate for further research and development in pharmaceuticals, materials science, and organic electronics. As our understanding of its capabilities continues to grow, so too will its applications in these fields.
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